![molecular formula C20H14F2N2O2S B2521812 1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-04-7](/img/structure/B2521812.png)
1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a derivative of thieno[3,2-d]pyrimidine-2,4-dione, which is a core structure for various pharmacologically active compounds. Thieno[3,2-d]pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including their role as GnRH receptor antagonists for treating reproductive diseases , and their analgesic and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves several steps, including cyclization, alkylation, and substitution reactions. For instance, the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their N- and S-alkyl derivatives has been achieved using methyl 3-aminothiophene-2-carboxylate and alkyl-, arylisocyanates, and isothiocyanates . Another example is the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, which was accomplished through a three-step procedure involving cyclization, chlorination, and nucleophilic substitution reaction under mild conditions .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives has been characterized by various analytical techniques such as NMR, MS, elemental analysis, and single-crystal X-ray diffraction. X-ray diffraction analysis of a related compound revealed a planar conformation except for the fluorine atoms . The electronic and geometric structures of these compounds have also been studied using computational methods such as PM3 calculations .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including alkylation, silylation, and condensation with other functional groups. For example, silylated thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was condensed with methyl 5-azido-2,5-dideoxy-3-O-(4-methylbenzoyl)-D-erythro-pentofuranoside to afford protected nucleosides and acyclic nucleosides . The reactivity of these compounds with aromatic aldehydes has also been explored to synthesize novel derivatives with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of biological activities, including analgesic and anti-inflammatory effects, which have been evaluated using various pharmacological assays . The redox ability of certain thieno[3,2-d]pyrimidine derivatives has been studied, showing their potential as NAD+-NADH-type redox agents .
Scientific Research Applications
Synthesis and Structural Characterization
Thieno[3,2-d]pyrimidine derivatives are synthesized through various chemical processes, showcasing the compound's accessibility for research purposes. For example, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was synthesized via a facile procedure that emphasizes mild reaction conditions and good yields, indicative of the synthetic accessibility of thieno[3,2-d]pyrimidine derivatives for further chemical and biological investigations (Yang et al., 2014).
Antibacterial Applications
The antibacterial properties of substituted thieno[2,3-d]pyrimidines highlight the potential of 1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione in this area. For instance, various substituted thieno[2,3-d]pyrimidines demonstrated significant antibacterial activity, suggesting that related compounds could serve as a basis for developing new antibacterial agents (More et al., 2013).
Biological Activity and Drug Development
Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists for treating reproductive diseases showcases the compound's relevance in drug discovery and development. The structure-activity relationship (SAR) studies of these derivatives indicate that specific substituents on the core structure significantly enhance receptor binding activity, pointing towards the utility of thieno[2,3-d]pyrimidine derivatives in designing drugs targeting human GnRH receptors (Guo et al., 2003).
Chemical Synthesis and Reaction Mechanisms
The synthesis and reactions of thieno[3,2-d]pyrimidines contribute valuable knowledge to organic chemistry, offering insights into reaction mechanisms and synthetic strategies. For instance, the synthesis of 3-alkylamino-5-arylthiophenes with various substituents provides a foundation for understanding the reactivity and functionalization of thieno[3,2-d]pyrimidine derivatives, underscoring their versatility in chemical synthesis (Kim & Kim, 2000).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N2O2S/c1-12-4-2-3-5-16(12)24-19(25)18-17(8-9-27-18)23(20(24)26)11-13-10-14(21)6-7-15(13)22/h2-10,17-18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAONBOHQZCENIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2521734.png)
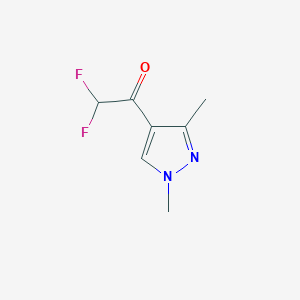
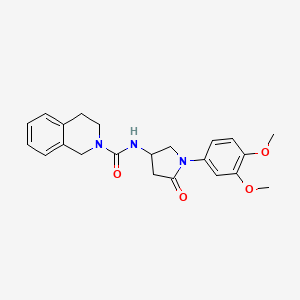
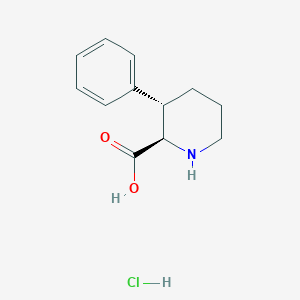
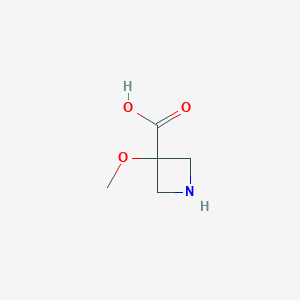
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
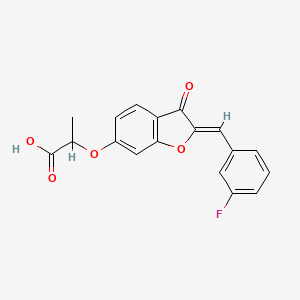
![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
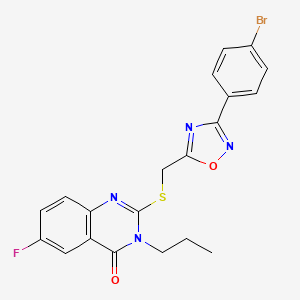

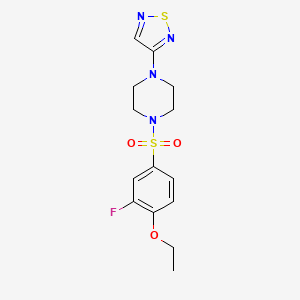
![1-(5-Fluoropyrimidin-2-yl)-4-[3-(3-methylthiophen-2-yl)propanoyl]piperazin-2-one](/img/structure/B2521752.png)